2,2-Diethoxynon-4-YN-3-OL
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Overview
Description
2,2-Diethoxynon-4-YN-3-OL is an organic compound with the molecular formula C13H24O3. It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxynon-4-YN-3-OL typically involves the reaction of a suitable alkyne precursor with ethyl alcohol in the presence of a strong acid catalyst. One common method involves the use of propargyl alcohol as the starting material, which undergoes a reaction with ethyl alcohol in the presence of sulfuric acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxynon-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
2,2-Diethoxynon-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving alkyne groups.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Diethoxynon-4-YN-3-OL involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with azides to form triazoles, which are important in click chemistry. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxybut-3-YN-1-OL: Similar structure but with a shorter carbon chain.
2,2-Diethoxypent-4-YN-3-OL: Similar structure with a different carbon chain length.
2,2-Diethoxyhex-4-YN-3-OL: Another similar compound with a different carbon chain length.
Uniqueness
2,2-Diethoxynon-4-YN-3-OL is unique due to its specific carbon chain length and the presence of both an alkyne group and two ethoxy groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
102070-04-2 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2,2-diethoxynon-4-yn-3-ol |
InChI |
InChI=1S/C13H24O3/c1-5-8-9-10-11-12(14)13(4,15-6-2)16-7-3/h12,14H,5-9H2,1-4H3 |
InChI Key |
WUWGARVHQKFFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C(C)(OCC)OCC)O |
Origin of Product |
United States |
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